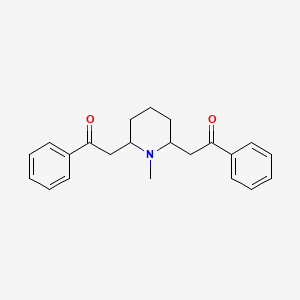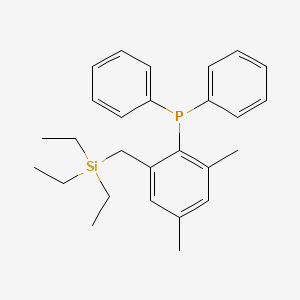
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is a tertiary phosphine compound. Tertiary phosphines are known for their applications in various fields, including catalysis and organic synthesis. This compound, with its unique structure, offers specific properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The scalability of the Grignard reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have applications in various fields such as catalysis and material science.
科学的研究の応用
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, contributing to drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
類似化合物との比較
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is similar in structure but contains a different substituent on the phenyl ring.
Tris(2-methoxy-5-vinylphenyl)phosphine: Another tertiary phosphine with different substituents that offer unique properties.
Uniqueness
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.
特性
分子式 |
C27H35PSi |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
[2,4-dimethyl-6-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C27H35PSi/c1-6-29(7-2,8-3)21-24-20-22(4)19-23(5)27(24)28(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-20H,6-8,21H2,1-5H3 |
InChIキー |
DOPJPRBJVKSJTN-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CC1=CC(=CC(=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
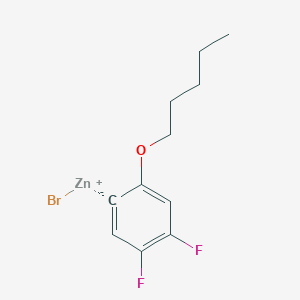
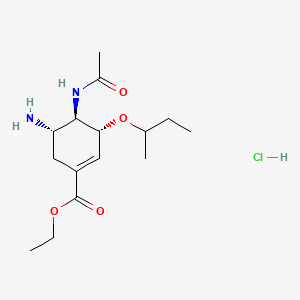

![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
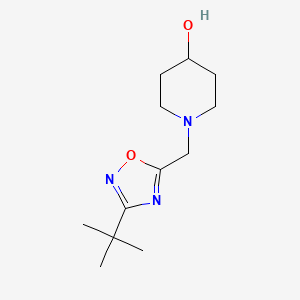
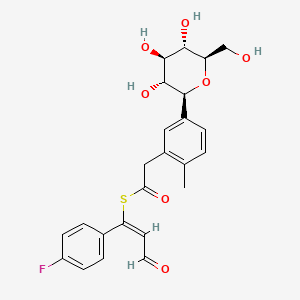
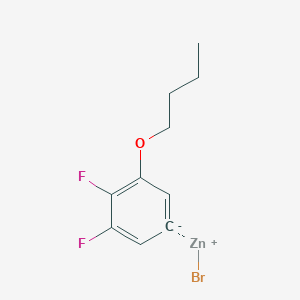
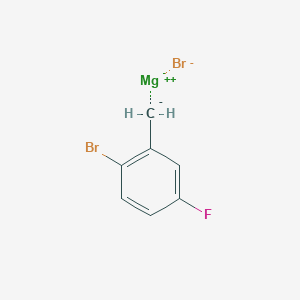
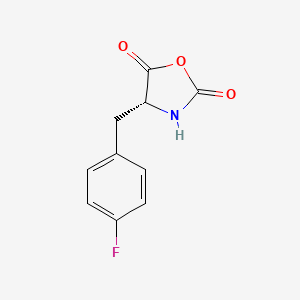
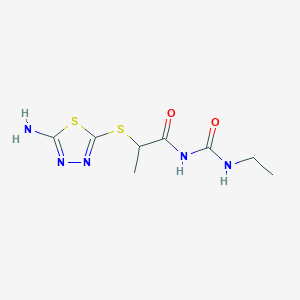
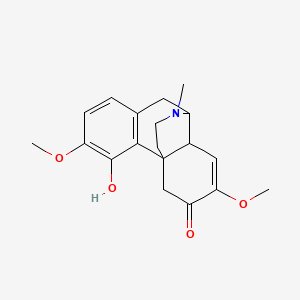
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
